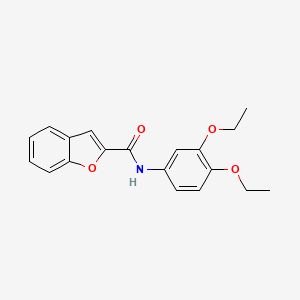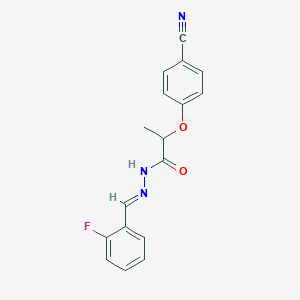
N-(4-bromophenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(2-thienyl)acrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTAA belongs to the class of acrylamide derivatives, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)acrylamide is not fully understood, but several studies have suggested that it exerts its biological activity by modulating various signaling pathways. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been shown to activate the p38 MAPK signaling pathway, which plays a critical role in regulating cell proliferation, apoptosis, and inflammation. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has also been reported to inhibit the NF-κB signaling pathway, which is a key regulator of the immune response and inflammation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been found to exhibit several biochemical and physiological effects in various scientific research studies. In vitro studies have shown that N-(4-bromophenyl)-3-(2-thienyl)acrylamide inhibits the activity of several enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its high yield and purity, and its potent biological activity. However, there are also some limitations to using N-(4-bromophenyl)-3-(2-thienyl)acrylamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-bromophenyl)-3-(2-thienyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the scientific research of N-(4-bromophenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(4-bromophenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-3-(2-thienyl)acrylamide in vivo, which would provide valuable information for its clinical development. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)acrylamide and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-(2-thienyl)acrylamide involves the reaction between 4-bromobenzaldehyde and 2-thiophene carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain N-(4-bromophenyl)-3-(2-thienyl)acrylamide in high yield and purity. The synthesis of N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been reported in several studies, and the method has been optimized for different reaction conditions to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of interest is its antitumor activity. Several studies have reported that N-(4-bromophenyl)-3-(2-thienyl)acrylamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of interest is the anti-inflammatory activity of N-(4-bromophenyl)-3-(2-thienyl)acrylamide. Inflammation is a complex biological response that plays a critical role in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators.
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMWWDGCHJWNV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)

![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)



![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)
